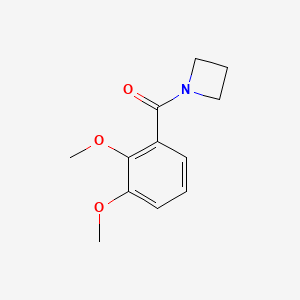
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone, also known as ADM, is a synthetic compound that belongs to the class of phenylmethanones. ADM is a relatively new compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone reduces the production of prostaglandins, which are responsible for pain and inflammation. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels, which play a critical role in the transmission of pain signals.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has been shown to have a range of biochemical and physiological effects, including reducing inflammation and pain, modulating ion channel activity, and reducing oxidative stress. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone is its high potency and selectivity for COX-2 inhibition. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone. One area of interest is the development of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone-based drugs for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone and its potential side effects.
Synthesis Methods
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzaldehyde with 2-aminobutyric acid and subsequent cyclization using acetic anhydride. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with 2-aminobutyric acid and subsequent reduction using sodium borohydride. These methods have been optimized to produce Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone with high purity and yield.
Scientific Research Applications
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
azetidin-1-yl-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-3-5-9(11(10)16-2)12(14)13-7-4-8-13/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUWSOZSZCCHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2,3-dimethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

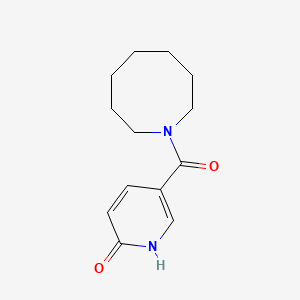
![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
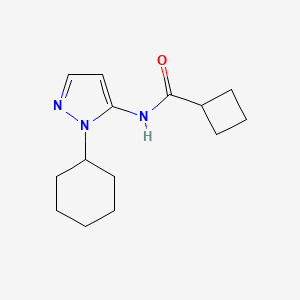
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
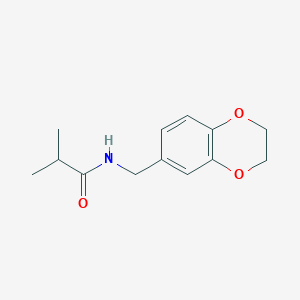
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)
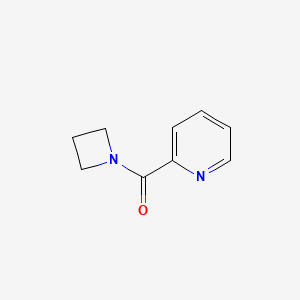


![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)